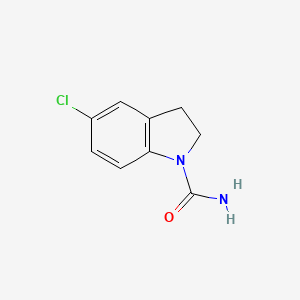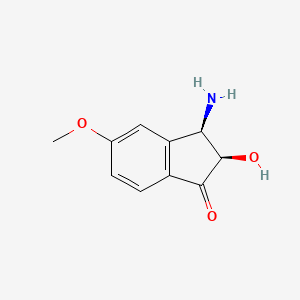
(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one: is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of amino, hydroxy, and methoxy functional groups, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the stereospecific transformation of sugars such as D-gulonic acid γ-lactone and D-glucono-δ-lactone. These sugars undergo a series of selective transformations, including epoxidation and chiral amino-alcohol formation, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and horseradish peroxidase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one is used as a chiral building block for the synthesis of complex molecules .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antibacterial and antioxidant activities .
Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals due to its high stereoselectivity and reactivity .
Wirkmechanismus
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as alpha-amylase through competitive inhibition, where it binds to the enzyme’s active site, preventing substrate binding . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (2R,3R)-3-Amino-2-hydroxybutanoic acid
Uniqueness: Compared to these similar compounds, (2R,3R)-3-Amino-2-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one stands out due to its unique methoxy group, which imparts distinct chemical and biological properties. This methoxy group enhances its reactivity and potential for forming hydrogen bonds, making it a more versatile compound in various applications .
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
(2R,3R)-3-amino-2-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO3/c1-14-5-2-3-6-7(4-5)8(11)10(13)9(6)12/h2-4,8,10,13H,11H2,1H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
TXEJUOKOHQZBPA-PSASIEDQSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C(=O)[C@@H]([C@@H]2N)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


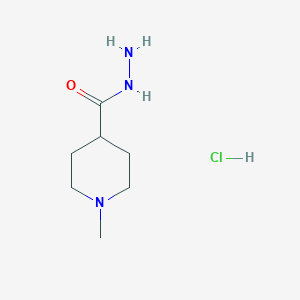
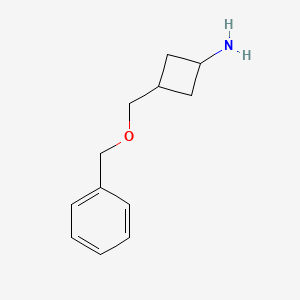
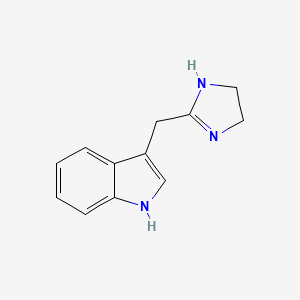

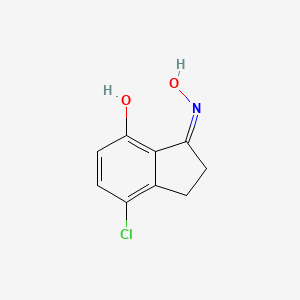
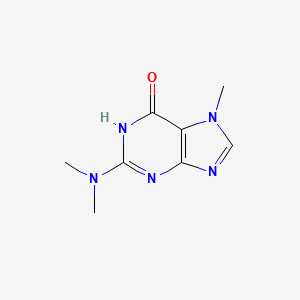

![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)


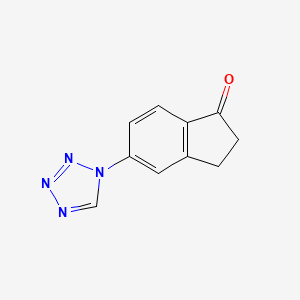
![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
